Cas no 15258-46-5 (Benzenamine,4-methyl-N-2-propen-1-yl-)

Benzenamine,4-methyl-N-2-propen-1-yl- structure
15258-46-5 structure
Product Name:Benzenamine,4-methyl-N-2-propen-1-yl-
CAS No:15258-46-5
MF:C10H13N
MW:147.216922521591
CID:151080
PubChem ID:246779
Update Time:2025-04-19

Benzenamine,4-methyl-N-2-propen-1-yl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-methyl-N-2-propen-1-yl-
    • p-Toluidine, N-allyl-
    • 4-Methoxy-benzoesaeure-allylamid
    • 4-methoxy-benzoic acid allylamide
    • 4-methyl-N-(prop-2-enyl)benzenamine
    • AC1L843T
    • ARONIS25721
    • CTK2F8821
    • N-(2-propenyl)-p-toluidine
    • N-allyl-4-methoxybenzamide
    • N-allyl-4-methylaniline
    • N-allyl-4-methylbenzenamine
    • N-Allyl-p-toluidin
    • N-allyl-p-toluidine
    • NSC404057
    • STL289972
    • 4-METHYL-N-(PROP-2-EN-1-YL)ANILINE
    • NCI60_004571
    • BENZENAMINE, 4-METHYL-N-2-PROPEN-1-YL-
    • 4-methyl-N-prop-2-enylaniline
    • 8QF4GKT6M2
    • ALLYL(4-TOLYL)AMINE
    • NSC60288
    • NSC-60288
    • DTXSID90934547
    • 2-(4-FLUOROPHENYL)PYRIDIN-5-ACETONITRILE
    • AKOS004123548
    • 15258-46-5
    • SCHEMBL170694
    • 4-METHYL-N-2-PROPEN-1-YLBENZENAMINE
    • CHEMBL1989250
    • Inchi: 1S/C10H13N/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3
    • InChI Key: XXLHUDMGBJKFMJ-UHFFFAOYSA-N
    • SMILES: N(CC=C)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 147.10489
  • Monoisotopic Mass: 147.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.96
  • Boiling Point: 235.7°Cat760mmHg
  • Flash Point: 96°C
  • Refractive Index: 1.561
  • PSA: 12.03
  • LogP: 2.66590
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